6-(Pent-4-ynyloxy)nicotinonitrile
Overview
Description
6-(Pent-4-ynyloxy)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitrile derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pent-4-ynyloxy)nicotinonitrile typically involves the nucleophilic displacement reaction of 3-nitrophthalonitrile with 4-pentyn-1-ol. This reaction is followed by cyclotetramerization in the presence of zinc acetate, cobalt acetate, and/or DBU in n-pentanol . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 6-(Pent-4-ynyloxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
6-(Pent-4-ynyloxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 6-(Pent-4-ynyloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity by disrupting key cellular signaling pathways, such as those involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Nicotinonitrile: The parent compound, which serves as the basis for various derivatives.
Furo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
Pyridine-2(H)-one derivatives: Known for their versatile pharmacological properties, including anticancer activity.
Uniqueness: 6-(Pent-4-ynyloxy)nicotinonitrile stands out due to its unique pent-4-ynyloxy substituent, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-pent-4-ynoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-3-4-7-14-11-6-5-10(8-12)9-13-11/h1,5-6,9H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUVYNNAHRFMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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